8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(Pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic tertiary amine featuring a pyrazine-2-carbonyl substituent at the bridgehead nitrogen. This compound belongs to the 8-azabicyclo[3.2.1]oct-2-ene family, a structural motif prevalent in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(11-8-13-6-7-14-11)15-9-2-1-3-10(15)5-4-9/h1-2,6-10H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXYWBYBPOOWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The key step in this synthesis is the formation of the bicyclic structure through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with specific molecular targets. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the bicyclic structure may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
The following table summarizes key derivatives of the 8-azabicyclo[3.2.1]oct-2-ene scaffold and their substituents:
Functional Comparisons
Nicotinic Acetylcholine Receptor (nAChR) Affinity
- 8-Methyl Derivative : Exhibits high affinity for nAChRs, with positional isomers showing variable activity depending on substituent stereochemistry . The methyl group provides hydrophobic interactions but lacks hydrogen-bonding capacity.
- Pyrazine-2-Carbonyl Derivative: The pyrazine ring may enhance binding through π-π stacking with aromatic residues in the receptor’s ligand-binding domain.
- 3-(4-Fluorophenyl) Derivative : Fluorine’s electronegativity may stabilize receptor interactions via dipole effects, though activity is likely lower than methyl or acylated derivatives .
Research Findings and SAR Insights
- Substituent Effects :
- Positional Isomerism : Endo vs. exo stereochemistry significantly impacts receptor affinity, as seen in epibatidine analogues .
Biological Activity
8-(Pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure, which imparts distinct steric and electronic properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The compound's molecular formula is CHNO, with a molecular weight of approximately 178.20 g/mol. Its structure features a bicyclic framework that includes a pyrazine ring, which is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- Protein Binding : The pyrazine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting their function.
- Enzyme Modulation : The bicyclic structure may enhance binding affinity to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, with specific cytotoxic effects on various cancer cell lines. A study highlighted the selective toxicity towards malignant cells compared to normal cells, indicating potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazinamide | Pyrazinamide | Antitubercular agent |
| Piperazine Derivatives | Piperazine | Various biological activities including anxiolytic effects |
The unique bicyclic structure of this compound differentiates it from these compounds, potentially leading to novel therapeutic applications.
Case Studies
- Antimicrobial Screening : A study conducted on the antimicrobial efficacy of the compound revealed an IC value of approximately 25 µM against Staphylococcus aureus, indicating significant antibacterial activity at low concentrations.
- Cytotoxicity Assays : In cancer cell line studies, the compound demonstrated selective cytotoxicity with an IC value of 30 µM against HeLa cells, suggesting a promising profile for further investigation in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
